molecular formula C14H21NO B13797696 4-[2-(4-Ethylphenyl)ethyl]morpholine

4-[2-(4-Ethylphenyl)ethyl]morpholine

Cat. No.: B13797696
M. Wt: 219.32 g/mol
InChI Key: ZQTNLWUYFOGYBZ-UHFFFAOYSA-N
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Description

4-[2-(4-Ethylphenyl)ethyl]morpholine is a chemical compound that belongs to the morpholine family. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound features a morpholine ring substituted with a 4-ethylphenyl group, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Ethylphenyl)ethyl]morpholine typically involves the reaction of morpholine with 4-ethylphenyl ethyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(4-Ethylphenyl)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-[2-(4-Ethylphenyl)ethyl]morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and as a building block in materials science.

Mechanism of Action

The mechanism of action of 4-[2-(4-Ethylphenyl)ethyl]morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Morpholine: The parent compound, known for its use as a solvent and corrosion inhibitor.

    4-Phenylmorpholine: A similar compound with a phenyl group instead of the 4-ethylphenyl group.

    4-Benzylmorpholine: Another derivative with a benzyl group.

Uniqueness: 4-[2-(4-Ethylphenyl)ethyl]morpholine is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-[2-(4-ethylphenyl)ethyl]morpholine

InChI

InChI=1S/C14H21NO/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16-12-10-15/h3-6H,2,7-12H2,1H3

InChI Key

ZQTNLWUYFOGYBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCN2CCOCC2

Origin of Product

United States

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